molecular formula C17H20N2O8 B7816705 ETHYL 5-({6-[(Z)-(HYDROXYIMINO)METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE

ETHYL 5-({6-[(Z)-(HYDROXYIMINO)METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE

Cat. No.: B7816705
M. Wt: 380.3 g/mol
InChI Key: ALCAHDBRJAAPKI-WSVATBPTSA-N
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Description

ETHYL 5-({6-[(Z)-(HYDROXYIMINO)METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a benzodioxole moiety, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-({6-[(Z)-(HYDROXYIMINO)METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.

    Introduction of the Hydroxyiminomethyl Group: This step involves the reaction of the benzodioxole derivative with hydroxylamine to introduce the hydroxyiminomethyl group.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a β-keto ester and hydroxylamine.

    Final Coupling and Esterification: The final step involves coupling the benzodioxole and isoxazole intermediates, followed by esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyiminomethyl group, leading to the formation of oxime derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzodioxole derivatives.

Scientific Research Applications

ETHYL 5-({6-[(Z)-(HYDROXYIMINO)METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound’s derivatives are explored for use in materials science, including the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 5-({6-[(Z)-(HYDROXYIMINO)METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-4-(4-methylphenyl)-3-isoxazolecarboxylate: Similar in structure but with an amino group instead of the hydroxyiminomethyl group.

    Methyl 3,4,5-trimethoxybenzoate: Shares the benzodioxole moiety but lacks the isoxazole ring.

Uniqueness

ETHYL 5-({6-[(Z)-(HYDROXYIMINO)METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

ethyl 5-[[6-[(Z)-hydroxyiminomethyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O8/c1-4-24-17(20)12-6-9(27-19-12)5-10-11(7-18-21)14(23-3)16-15(13(10)22-2)25-8-26-16/h7,9,21H,4-6,8H2,1-3H3/b18-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCAHDBRJAAPKI-WSVATBPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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